1-(oxan-3-yl)cyclopropan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(oxan-3-yl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8(3-4-8)7-2-1-5-10-6-7/h7H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDIAYLVZDAPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Importance of Cyclopropylamine Scaffolds
Cyclopropylamine (B47189) and its derivatives are highly valued building blocks in modern chemical synthesis. longdom.orgacs.org The defining feature of this scaffold is the three-membered cyclopropane (B1198618) ring, which is characterized by significant ring strain due to its compressed bond angles of approximately 60°. longdom.org This inherent strain makes the ring susceptible to ring-opening reactions, providing a versatile platform for a variety of chemical transformations. acs.org The presence of the amine group further enhances its chemical reactivity, allowing it to function as a nucleophile and a basic center. longdom.org
The unique steric and electronic properties of the cyclopropylamine moiety have made it a privileged scaffold in medicinal chemistry and agrochemistry. longdom.orgacs.org In pharmaceuticals, it is a key component in a range of therapeutic agents, including antidepressants and antiviral drugs. longdom.org For instance, the cyclopropylamine unit is integral to the activity of monoamine oxidase inhibitors (MAOIs). longdom.org In agriculture, derivatives of cyclopropylamine are utilized in the formulation of herbicides, fungicides, and insecticides. longdom.org The synthesis of cyclopropylamines can be achieved through various methods, including the Kulinkovich reaction, Simmons-Smith reaction, and Michael-initiated ring-closure reactions, with significant progress made in enantioselective synthesis. acs.org
The Versatile Role of Oxane Derivatives in Molecular Design
Oxygen-containing heterocycles, such as oxane, are prevalent in a wide array of natural products and biologically active molecules. researchgate.net The incorporation of these saturated cyclic ethers into molecular design is a common strategy in medicinal chemistry to enhance a compound's properties. researchgate.net Introducing an oxane ring can improve hydrophilicity, metabolic stability, and biological activity. researchgate.net
Oxane derivatives are key components in numerous synthetic drugs and have been successfully integrated into compounds targeting a variety of diseases. researchgate.netnih.gov For example, the oxetane (B1205548) ring, a smaller oxygen-containing heterocycle, is found in the anticancer drug paclitaxel (B517696) and its derivatives, where it acts as a conformational lock or a hydrogen bond acceptor. nih.gov The strategic placement of oxygen-containing heterocycles can significantly influence the pharmacokinetic and pharmacodynamic profile of a molecule.
The Unique Structural and Stereochemical Landscape of 1 Oxan 3 Yl Cyclopropan 1 Amine
The chemical structure of 1-(oxan-3-yl)cyclopropan-1-amine, with the CAS number 1495172-96-7, combines the rigid, strained cyclopropylamine (B47189) scaffold with the flexible, saturated oxane ring. bldpharm.com This fusion of two distinct cyclic systems results in a molecule with a complex and interesting three-dimensional architecture.
The stereochemistry of this compound is a critical aspect of its structure. The attachment of the oxane ring to the cyclopropane (B1198618) at the same carbon as the amine group creates a chiral center. The oxane ring itself can exist in various chair and boat conformations, and the position of the substituent on the ring (at the 3-position) introduces further stereochemical possibilities. The interplay between the stereocenters on the cyclopropane and oxane rings can lead to a variety of diastereomers, each with potentially different biological activities and physical properties. The precise spatial arrangement of the amine group and the oxane ring is crucial for its interaction with biological targets.
The Rationale and Scope of Investigating 1 Oxan 3 Yl Cyclopropan 1 Amine
Established Approaches for Cyclopropylamine Synthesis: A Review of Foundational Methods
The construction of the cyclopropylamine framework can be achieved through a variety of synthetic strategies, broadly categorized into methods that form the cyclopropane (B1198618) ring on a precursor already containing the nitrogen functionality (or a precursor to it) and those that introduce the amine group onto a pre-existing cyclopropane ring. organic-chemistry.orgwikipedia.org
Cyclopropanation Reactions: Evolution and Current State
Cyclopropanation reactions, which involve the addition of a one-carbon unit to an alkene, are a cornerstone of cyclopropane synthesis. google.com The evolution of these methods has led to a high degree of control over stereochemistry and functional group tolerance.
One of the earliest and most well-known methods is the Simmons-Smith reaction , which typically employs a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple to cyclopropanate alkenes. libretexts.orgmdpi.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. mdpi.com Modifications, such as the use of diethylzinc (B1219324) (Furukawa modification), have been developed to enhance reactivity. mdpi.comnih.gov
Metal-catalyzed reactions of diazo compounds with olefins represent another powerful approach. organic-chemistry.orgyoutube.com Catalysts based on rhodium, copper, and palladium are commonly used to decompose diazo compounds, generating a metal carbene that then transfers to an alkene. nih.gov Significant progress has been made in developing chiral catalysts for this transformation, enabling the asymmetric synthesis of cyclopropanes. researchgate.netsmolecule.comacs.org However, the use of potentially explosive diazo compounds can be a drawback, leading to the development of safer alternatives. researchgate.net
The Kulinkovich reaction and its variations offer a distinct route to cyclopropylamines from esters, amides, or nitriles. beilstein-journals.org The reaction of a Grignard reagent with an ester in the presence of a titanium(IV) alkoxide generates a titanacyclopropane intermediate, which can then react with nitriles or amides to form cyclopropylamines, often after a subsequent workup step. beilstein-journals.org This method is particularly useful for the synthesis of 1-substituted cyclopropylamines.
| Reaction | Typical Reagents | Substrate | Key Features | Reference |
|---|---|---|---|---|
| Simmons-Smith Reaction | CH2I2, Zn-Cu couple or Et2Zn | Alkenes | Stereospecific, good for unfunctionalized alkenes. | libretexts.orgmdpi.com |
| Metal-Catalyzed Diazo Cyclopropanation | Diazo compounds (e.g., ethyl diazoacetate), Rh, Cu, or Pd catalysts | Alkenes | High efficiency, access to asymmetric synthesis with chiral catalysts. | organic-chemistry.orgnih.govresearchgate.net |
| Kulinkovich-Szymoniak Reaction | Grignard reagents, Ti(Oi-Pr)4 | Nitriles | Direct formation of primary cyclopropylamines. |
Amination Strategies for Cyclopropane Ring Systems
The introduction of an amine group onto a pre-formed cyclopropane ring is a common and versatile strategy. A widely used method is the Curtius rearrangement , which converts a cyclopropanecarboxylic acid into a cyclopropylamine. wikipedia.org The carboxylic acid is first converted to an acyl azide (B81097), which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. organic-chemistry.orgwikipedia.org The isocyanate can then be trapped with water or other nucleophiles to yield the primary amine. organic-chemistry.orgwikipedia.org This method is advantageous as it often proceeds with retention of configuration. wikipedia.org
Another approach involves the reductive amination of cyclopropyl (B3062369) ketones. wikipedia.org The ketone is treated with ammonia (B1221849) or a primary amine to form an imine or enamine, which is then reduced to the corresponding cyclopropylamine using a reducing agent like sodium borohydride. researchgate.net
More recent developments include direct C-H amination of cyclopropanes, although this can be challenging due to the steric hindrance and ring strain of the cyclopropane ring.
Direct and Indirect Synthetic Routes to this compound
The synthesis of the specific target molecule, this compound, requires the strategic incorporation of both the oxane ring and the cyclopropylamine moiety.
Strategies for Incorporating the Oxan-3-yl Moiety
The oxane (tetrahydropyran) ring is a common motif in natural products and pharmaceuticals, and numerous methods exist for its synthesis. For the purpose of synthesizing this compound, a precursor containing the oxan-3-yl group is required. One plausible approach is to start with a commercially available or readily synthesized oxane derivative. For instance, the synthesis of 1-(oxan-3-yl)cyclopropane-1-carboxylic acid has been reported, which serves as a direct precursor to the target amine. The synthesis of this carboxylic acid could potentially involve the reaction of a suitable oxane-containing starting material.
General strategies for forming tetrahydropyran (B127337) rings that could be adapted include intramolecular cyclization of halo-alcohols (Williamson ether synthesis), Prins cyclization, and hetero-Diels-Alder reactions. For instance, an appropriately substituted diol can undergo intramolecular cyclization to form the oxetane (B1205548) ring, a related cyclic ether.
Formation of the Cyclopropane Ring with Amine Functionality
With a suitable oxane-containing precursor in hand, the focus shifts to the formation of the cyclopropylamine moiety. An indirect but effective route to this compound would be through the corresponding carboxylic acid. The synthesis of 1-(oxan-3-yl)cyclopropane-1-carboxylic acid allows for the use of well-established methods to introduce the amine group.
A highly probable synthetic pathway involves the Curtius rearrangement of 1-(oxan-3-yl)cyclopropane-1-carboxylic acid. organic-chemistry.orgwikipedia.org This would involve the following steps:
Conversion of the carboxylic acid to the corresponding acyl chloride.
Reaction of the acyl chloride with an azide source (e.g., sodium azide) to form the acyl azide.
Thermal or photochemical rearrangement of the acyl azide to the isocyanate.
Hydrolysis of the isocyanate to furnish the primary amine, this compound.
Alternatively, the carboxylic acid could be converted to an amide, 1-(oxan-3-yl)cyclopropane-1-carboxamide, which could then undergo a Hofmann rearrangement to yield the target amine.
A more direct approach could involve a Kulinkovich-Szymoniak reaction starting from an oxane-substituted nitrile. For example, the synthesis of 1-(oxan-3-yl)cyclopropane-1-carbonitrile followed by a titanium-mediated cyclopropanation with a Grignard reagent could potentially yield the desired amine.
| Route | Key Intermediate | Key Reaction | Advantages | Reference |
|---|---|---|---|---|
| Indirect (via Carboxylic Acid) | 1-(oxan-3-yl)cyclopropane-1-carboxylic acid | Curtius or Hofmann Rearrangement | Utilizes a known precursor; well-established reactions. | organic-chemistry.orgwikipedia.org |
| Direct (via Nitrile) | 1-(oxan-3-yl)cyclopropane-1-carbonitrile | Kulinkovich-Szymoniak Reaction | More direct formation of the primary amine. |
Stereoselective Synthesis of this compound
The presence of a chiral center at the 3-position of the oxane ring and another at the 1-position of the cyclopropane ring means that this compound can exist as multiple stereoisomers. The stereoselective synthesis of a specific isomer is often crucial for its biological activity.
Achieving stereoselectivity in the synthesis of this molecule would depend on the chosen synthetic route. If a stereochemically pure oxane precursor is used, the key challenge becomes the stereoselective formation of the cyclopropane ring and the introduction of the amine group.
Catalytic asymmetric cyclopropanation offers a powerful tool for controlling the stereochemistry of the cyclopropane ring. researchgate.netsmolecule.com For instance, if an alkene precursor containing the oxane moiety is synthesized, its reaction with a diazo compound in the presence of a suitable chiral catalyst could lead to the enantioselective formation of the desired cyclopropane stereoisomer. researchgate.netacs.org
If the Curtius rearrangement is employed on a stereochemically defined 1-(oxan-3-yl)cyclopropane-1-carboxylic acid, the reaction is known to proceed with retention of configuration at the cyclopropane ring, thus preserving the stereochemistry. wikipedia.org
The diastereoselective synthesis of trans-2-substituted-cyclopropylamines has been reported with high diastereoselectivity from α-chloroaldehydes. Such methodologies, if adapted to include the oxan-3-yl moiety, could provide a pathway to specific diastereomers of the target compound. The use of ketone zinc/copper homoenolates as electrophiles in the synthesis of 1- and 1,2-substituted cyclopropylamines also offers good diastereoselectivity.
Ultimately, the development of a fully stereoselective synthesis of this compound would likely involve a combination of a stereochemically pure starting material for the oxane ring and a highly stereoselective cyclopropanation or amination step.
Enantioselective Approaches for Chiral Induction
Achieving high enantioselectivity in the synthesis of chiral cyclopropylamines is a significant focus of modern organic chemistry. The goal is to produce a single enantiomer, which is crucial as different enantiomers can have vastly different biological activities.
Several strategies have been developed to induce chirality in the cyclopropane ring. One powerful method involves the catalytic asymmetric carbometalation of cyclopropenes, followed by an electrophilic amination step. This approach yields diastereomerically pure and enantiomerically enriched cyclopropylamine derivatives. nih.gov Another prominent strategy is the transition metal-catalyzed asymmetric carbene transfer from diazo compounds to alkenes, which has become a robust method for constructing chiral cyclopropanes. researchgate.net Dirhodium catalysts, in particular, have been successfully employed in the asymmetric cyclopropanation of allenes to create chiral methylenecyclopropanes, which are precursors to more complex structures. nih.gov
Biocatalysis offers an alternative, highly selective approach. Engineered variants of proteins, such as sperm whale myoglobin (B1173299), have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors, achieving excellent enantiomeric excess (>99% ee). rochester.edu
Diastereoselective Control in Multi-Substituted Cyclopropane Synthesis
Substrate-directed reactions are a key strategy for achieving high diastereoselectivity. For instance, the directing effect of an existing functional group, such as in alkenyl cyclopropyl carbinol derivatives, can guide reagents to a specific face of the molecule. This has been demonstrated in Simmons-Smith cyclopropanation and vanadium-catalyzed epoxidation reactions, which furnish densely substituted bicyclopropanes and cyclopropyl oxiranes as single diastereomers. acs.org The rigidity of the cyclopropane core is instrumental in these transformations, allowing for highly selective reactions on an adjacent alkenyl moiety. acs.org
New protocols are also emerging for the diastereoselective coupling of abundant and simple starting materials. One such method involves the electrochemical oxidation of thianthrene (B1682798) in the presence of an unactivated alkene, which generates a dielectrophile. This intermediate then reacts with a carbon pronucleophile to form highly substituted cyclopropanes with high diastereoselectivity. nih.govnih.gov This approach provides complementary stereochemical outcomes compared to many traditional metal-catalyzed methods. nih.gov The reaction of α,α-dibromoketone enolates with α,β-unsaturated Fischer alkoxycarbene complexes is another method that yields tetrasubstituted cyclopropanes based on a Michael addition-initiated ring closure mechanism. researchgate.net
| Method | Substrates | Conditions | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Substrate-Directed Cyclopropanation | Alkenyl cyclopropyl carbinol | Vanadium acetylacetonate | Complete diastereoselectivity | acs.org |
| Electro-oxidative Coupling | Unactivated alkene + carbon pronucleophile | Electrolysis with thianthrene | High diastereoselectivity | nih.gov |
| Zinc Homoenolate Trapping | α-chloroaldehyde + amine | CH₂(ZnI)₂, heat | up to >20:1 | chemrxiv.org |
| Michael-Initiated Ring Closure | α,α-dibromoketone + Fischer carbene | Base-mediated | High diastereoselectivity | researchgate.net |
Application of Chiral Auxiliaries and Asymmetric Catalysis
To achieve stereocontrol, chemists often employ either chiral auxiliaries or asymmetric catalysts. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. wikipedia.org
A well-established example is the use of N-sulfinyl imines. Chiral N-sulfinyl α-chloro ketimines react with Grignard reagents in a Favorskii-type reaction mechanism. acs.org This proceeds through a cyclopropylideneamine intermediate, and the subsequent addition of the organomagnesium nucleophile occurs with high selectivity, dictated by the chiral sulfinyl group. acs.orgnih.gov The auxiliary can then be removed under acidic conditions to yield the desired chiral N-unprotected cyclopropylamine. acs.orgnih.gov Evans-type oxazolidinone auxiliaries are another class that has been widely used to control stereochemistry in various transformations, including those that could lead to precursors for cyclopropylamines. wikipedia.orgresearchgate.net
Asymmetric catalysis, where a small amount of a chiral catalyst generates large quantities of an enantioenriched product, is often a more efficient approach. nih.gov A strategy has been developed where a chiral auxiliary is formed in situ by a catalyst. For example, a palladium catalyst can construct a chiral auxiliary from a propargylic amine, which then directs the stereochemistry of a subsequent cyclopropanation reaction. nih.gov In addition to metal-based catalysts, biocatalysts like engineered myoglobin variants have proven effective for asymmetric cyclopropanation. rochester.edu
| Catalyst/Method | Reaction Type | Key Features | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Dirhodium complex Rh₂(S-TBPTTL)₄ | Cyclopropanation of allene | First catalytic asymmetric cyclopropanation of allene. | up to 87:13 er (upgradable) | nih.gov |
| Engineered Myoglobin | Carbene transfer | Biocatalytic, broad substrate scope. | >99% | rochester.edu |
| Pd-catalyzed carboetherification | Catalytically formed chiral auxiliary | Auxiliary controls subsequent cyclopropanation. | High enantioenrichment | nih.gov |
| Titanium(IV) TADDOLate complexes | Kulinkovich reaction | Asymmetric variant of a classic cyclopropanation. | Variable | rsc.org |
Sustainable and Efficient Synthetic Protocols for this compound
Modern synthetic chemistry places a strong emphasis on developing sustainable and efficient processes. This involves minimizing waste, reducing the number of reaction steps, and using less hazardous materials, principles often referred to as "green chemistry."
Atom-Economy and Step-Efficient Syntheses
Atom economy is a principle that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. nih.govprimescholars.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than substitutions or eliminations, which generate stoichiometric byproducts. nih.govnih.gov For the synthesis of a complex target like this compound, designing a route that maximizes atom economy is a key goal.
Step-efficiency, or minimizing the number of separate chemical reactions, is equally important. nih.gov Each step in a synthesis typically requires a workup and purification procedure, which consumes solvents and energy and results in material loss. Therefore, tandem or domino reactions, where multiple bond-forming events occur in a single operation, are highly desirable. For example, a tandem Heck addition and ring-opening reaction has been shown to be an effective strategy in cyclopropane chemistry. acs.org Cycloaddition reactions, such as the Diels-Alder reaction or [3+2] cycloadditions, are classic examples of highly atom- and step-efficient processes for constructing cyclic systems. nih.govchemrxiv.org
Catalytic and Photochemical Methodologies
Catalytic processes are fundamental to sustainable synthesis because a small amount of catalyst can generate a large amount of product, reducing waste compared to stoichiometric reagents. nih.gov The development of catalytic methods for cyclopropane synthesis is a mature field, with many examples of metal-catalyzed cyclopropanations. nih.gov
Photochemical reactions, which use light to initiate chemical transformations, represent a green and powerful synthetic tool. Light can be considered a traceless reagent, and photochemical reactions can often be conducted under mild conditions. Recently, photoredox catalysis has been used for the bromonitroalkylation of alkenes, which can be followed by cyclization to afford a cyclopropylamine core structure. nih.gov Interestingly, some photochemical reactions can proceed without any external photocatalyst. For instance, a formal [3+2] cycloaddition between N-aryl cyclopropylamines and α,β-unsaturated carbonyl compounds has been reported to occur simply upon irradiation with 365 nm light, initiated by a photoinduced single electron transfer (SET) from the cyclopropylamine. chemrxiv.org
Comprehensive NMR Spectroscopic Analysis for Stereochemical and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A full assignment of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, is critical for the unambiguous characterization of this compound.
The chiral center at the C3 position of the oxane ring necessitates a thorough stereochemical analysis. The relative configuration (cis or trans) between the hydrogen at C3 and the substituents at other positions on the ring can be determined through a combination of 2D NMR experiments.
The coupling constants (J-values) derived from the high-resolution ¹H NMR spectrum also provide crucial stereochemical information. The magnitude of the coupling between the C3 proton and the adjacent C2 and C4 protons can indicate their dihedral angles, which in turn helps to define the chair conformation of the oxane ring and the axial or equatorial position of the cyclopropylamine substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous 3-substituted tetrahydropyrans and 1-aminocyclopropane derivatives. The solvent is assumed to be CDCl₃. Actual values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclopropane CH₂ (cis to NH₂) | ~0.6-0.8 | \multirow{2}{*}{~12-18} |
| Cyclopropane CH₂ (trans to NH₂) | ~0.4-0.6 | |
| Cyclopropane C-NH₂ | - | ~30-35 |
| NH₂ | ~1.5-2.5 (broad singlet) | - |
| Oxane C2-H | ~3.5-4.0 | ~68-72 |
| Oxane C3-H | ~1.8-2.2 | ~35-40 |
| Oxane C4-H | ~1.4-1.9 | ~25-30 |
| Oxane C5-H | ~1.4-1.9 | ~22-27 |
| Oxane C6-H | ~3.3-3.8 | ~65-70 |
The tetrahydropyran (oxane) ring is not static and typically exists in a dynamic equilibrium between two chair conformations. The substituent at the C3 position influences this equilibrium. Due to its steric bulk, the 1-aminocyclopropyl group is expected to predominantly occupy the equatorial position to minimize 1,3-diaxial interactions, which would be destabilizing.
Variable-temperature (VT) NMR studies can provide insight into these dynamics. copernicus.org By lowering the temperature, the rate of ring-flipping can be slowed on the NMR timescale, potentially allowing for the observation of distinct signals for the axial and equatorial conformers. Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the chair-chair interconversion, quantifying the conformational flexibility of the molecule.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions
Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the primary amine, the ether linkage, and the aliphatic C-H bonds.
The primary amine (R-NH₂) group gives rise to several distinct peaks. In the IR spectrum, two medium-to-weak bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. A medium-to-strong scissoring vibration (N-H bend) is expected around 1580-1650 cm⁻¹. mdpi.com The C-N stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ range.
The ether functional group (C-O-C) within the oxane ring is characterized by a strong C-O stretching band, which for saturated cyclic ethers is typically found in the 1070-1150 cm⁻¹ region. The C-H bonds of the cyclopropane ring have characteristic stretching frequencies at higher wavenumbers (~3050 cm⁻¹) than the C-H bonds of the oxane ring (~2850-2960 cm⁻¹). Raman spectroscopy provides complementary information and is particularly useful for identifying the symmetric vibrations and the C-C framework.
Table 2: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Predicted IR/Raman Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H (Primary Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Weak |
| N-H (Primary Amine) | Scissoring (Bend) | 1580 - 1650 | Medium-Strong |
| C-H (Cyclopropane) | Stretch | ~3050 | Medium |
| C-H (Oxane) | Stretch | 2850 - 2960 | Strong |
| C-O (Ether) | Stretch | 1070 - 1150 | Strong |
| C-N (Aliphatic Amine) | Stretch | 1020 - 1250 | Medium |
Mass Spectrometry for High-Resolution Structural Confirmation and Mechanistic Insights
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high precision, allowing for the confirmation of the elemental formula (C₈H₁₅NO).
The fragmentation pattern in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion (M⁺˙) is formed, which then undergoes characteristic fragmentation reactions. For this compound (molar mass: 141.22 g/mol ), the following fragmentation pathways are anticipated:
α-Cleavage: The most common fragmentation for amines is the cleavage of the bond alpha to the nitrogen atom. miamioh.edu In this case, cleavage of the cyclopropane ring would be a dominant pathway.
Loss of Amine Group: Cleavage of the C-N bond can result in the loss of an ·NH₂ radical, leading to a fragment at m/z 125.
Oxane Ring Fragmentation: Cyclic ethers undergo complex fragmentation involving initial C-O or C-C bond cleavage, followed by rearrangements and loss of small neutral molecules like H₂O or C₂H₄. nih.govuga.edu A key fragment for tetrahydropyran itself is at m/z 85.
The mass spectrum of cyclopropylamine shows a prominent base peak at m/z 56, corresponding to the loss of a hydrogen atom, and another significant peak at m/z 41. nist.gov These fragments, or variations thereof, might also be observed in the spectrum of the title compound.
Table 3: Predicted Key Fragments in the Mass Spectrum
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 141 | [C₈H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |
| 125 | [C₈H₁₃O]⁺ | Loss of ·NH₂ from M⁺˙ |
| 85 | [C₅H₉O]⁺ | Fragmentation of the oxane ring |
| 57 | [C₃H₅N]⁺˙ | Cyclopropylamine fragment |
| 56 | [C₃H₄N]⁺ | Loss of ·H from the cyclopropylamine fragment |
X-ray Crystallographic Studies on Derivatives or Analogous Structures (If Available)
While NMR provides the structure in solution, single-crystal X-ray crystallography gives an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and absolute conformation. wikipedia.org As of this writing, a search of public databases does not yield a crystal structure for this compound.
Often, small organic molecules that are oils at room temperature, like many amines, are difficult to crystallize. A common strategy to induce crystallization is to form a salt, such as a hydrochloride or hydrobromide. mdpi.com If a suitable single crystal of such a derivative were obtained, X-ray diffraction analysis would provide definitive proof of the molecule's three-dimensional structure. nih.gov This would confirm the relative stereochemistry at C3 and reveal the preferred conformation of the oxane ring and the orientation of the cyclopropylamine substituent in the crystal lattice. It would also detail any intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing.
Reactivity Profiles of the Amine Functionality
The lone pair of electrons on the nitrogen atom of the amine group is central to its chemical reactivity, enabling it to act as both a nucleophile and a base.
The primary amine group of this compound readily participates in nucleophilic reactions. This reactivity allows for the straightforward synthesis of a diverse range of derivatives. Common derivatization reactions include acylation, alkylation, and condensation with carbonyl compounds. For instance, it can react with acyl chlorides or anhydrides to form the corresponding amides. Similarly, alkylation with alkyl halides can yield secondary and tertiary amines. The nucleophilic nature of the amine also enables its participation in the formation of imines through reaction with aldehydes and ketones. These derivatization strategies are fundamental in medicinal chemistry for creating analogues of parent compounds with modified physicochemical properties. longdom.org
Recent research has highlighted methods for the nucleophilic addition of amines to various substrates. nih.gov For example, N-functionalized hydroxylamine (B1172632) reagents have been used as precursors for the in-situ formation of imines, which then undergo nucleophilic attack. nih.gov While not directly involving this compound, these methodologies demonstrate the broad utility of amine nucleophilicity in constructing C-N bonds. Furthermore, the development of protocols for the formal nucleophilic substitution of bromocyclopropanes with nitrogen-based nucleophiles provides a pathway to densely substituted cyclopropyl amines. mdpi.com
Table 1: Examples of Nucleophilic Derivatization of Amines
| Reaction Type | Reagent | Functional Group Formed |
|---|---|---|
| Acylation | Acyl Chloride (R-COCl) | Amide |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |
| Condensation | Aldehyde/Ketone | Imine |
| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl |
The basicity of the amine functionality is a key determinant of its behavior in biological and chemical systems. The lone pair on the nitrogen can accept a proton from an acid, forming an ammonium (B1175870) salt. The equilibrium of this protonation is described by the pKa value of the conjugate acid. For cyclopropylamine, the pKa is reported to be approximately 9.10. chemicalbook.comguidechem.comchemicalbook.com This value indicates that it is a moderately strong base, comparable to other small aliphatic amines. The basicity can be influenced by substituents on the cyclopropane or oxane rings. Electron-withdrawing groups would be expected to decrease the basicity, while electron-donating groups would increase it. Companies like Enamine offer libraries of cyclopropylamine derivatives with tuned pKa values for use in drug discovery and medicinal chemistry. enamine.net
Table 2: Comparison of pKa Values for Selected Amines
| Amine | pKa of Conjugate Acid |
|---|---|
| Ammonia | 9.25 |
| Cyclopropylamine | 9.10 chemicalbook.comguidechem.comchemicalbook.com |
| Isopropylamine | 10.63 |
| Aniline | 4.63 |
Transformations Involving the Strained Cyclopropane Ring
The high ring strain of the cyclopropane ring, with its C-C-C bond angles compressed to 60°, makes it susceptible to a variety of ring-opening and rearrangement reactions that are not observed in larger, less-strained cycloalkanes. longdom.org
The cleavage of a C-C bond in the cyclopropane ring is a characteristic reaction, often promoted by electrophiles, radical initiators, or transition metals. The presence of the amine group, particularly after protonation or conversion to a different functional group, can significantly influence the regioselectivity and stereochemistry of these ring-opening reactions.
Donor-acceptor (D-A) cyclopropanes, where the ring is substituted with both an electron-donating and an electron-accepting group, are particularly prone to ring-opening. scispace.comrsc.orgnih.gov In the case of this compound, the amine can act as the donor. Theoretical studies suggest that these reactions involve the interaction of the cyclopropane's 3e' orbital with a low-lying unoccupied orbital of the acceptor group, leading to the weakening and cleavage of the vicinal C1-C2 bond. nih.gov
The stereochemistry of cyclopropane ring-opening has been a subject of extensive study. capes.gov.brhuji.ac.ilacs.org In many cases, electrophilic attack occurs with retention of configuration, though examples of inversion are also known. acs.org The specific stereochemical outcome is dependent on the reaction mechanism, which can involve corner-protonated cyclopropane intermediates or concerted pathways. acs.org For instance, the ring-opening of trans-2-phenylcyclopropylamine hydrochloride in superacid leads to cleavage of the distal C2-C3 bond. nih.gov UV photoionization has also been shown to induce ring-opening of cyclopropylamine for grafting onto silicon surfaces. nih.gov
The strained nature of the cyclopropane ring makes it a substrate for various rearrangement and isomerization reactions, often leading to the formation of more stable five-membered rings or acyclic structures. byjus.comnih.gov The isomerization of aliphatic amine radical cations can proceed through intermediate cyclopropane complexes. nih.gov While not a direct rearrangement of the starting cyclopropylamine, this demonstrates the role of the cyclopropane moiety in facilitating molecular rearrangements.
The thermal rearrangement of vinylcyclopropanes to cyclopentenes is a well-documented example of a rearrangement involving a cyclopropane ring. capes.gov.brhuji.ac.il While this compound itself is not a vinylcyclopropane, derivatization to introduce a vinyl group could open up this reaction pathway. Additionally, the isomerization of cyclopropane to propene is a fundamental process that can occur through different mechanistic pathways, including one involving a propylidene intermediate. rsc.org
Cyclopropylamines can participate in formal [3+2] cycloaddition reactions, where the three-membered ring acts as a three-carbon synthon. chemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net These reactions are often initiated by single-electron transfer (SET) from the amine, which can be achieved photochemically or through the use of a photocatalyst. chemrxiv.orgchemrxiv.orgresearchgate.netnih.gov The resulting nitrogen-centered radical cation can then undergo ring-opening to form a 1,3-radical cation, which subsequently adds to an alkene or another dipolarophile to form a five-membered ring. nih.gov
For example, the photoactivated formal [3+2] cycloaddition of N-aryl cyclopropylamines with α,β-unsaturated carbonyl systems has been reported to proceed without the need for a photocatalyst, offering a wide scope for the synthesis of N-arylaminocycloalkyl compounds. chemrxiv.orgchemrxiv.orgresearchgate.net The electron density of the aryl amine can influence the efficiency of the SET process. chemrxiv.org Visible-light-mediated [3+2] cycloadditions of cyclopropylamines with alkenes have also been developed using ruthenium-based photocatalysts. nih.gov These reactions tolerate a variety of functional groups and proceed under mild conditions. nih.gov
Influence of the Oxan-3-yl Moiety on Reactivity and Selectivity.
Steric and Electronic Effects on Reaction Pathways.
No information is available in the scientific literature regarding the specific steric and electronic effects of the oxan-3-yl group on the reactivity of this compound.
Role of Intramolecular Hydrogen Bonding or Chelation.
There are no published studies that investigate the potential for intramolecular hydrogen bonding or chelation involving the oxane oxygen and the amine functionality in this compound and its influence on chemical reactions.
Regioselectivity and Diastereoselectivity in Chemical Transformations.
Detailed research findings on the regioselectivity and diastereoselectivity of chemical transformations involving this compound are not present in the current body of scientific literature. While studies on related compounds, such as secondary 3-oxa-5-hexen-1-ylamines, have shown high diastereoselectivity in intramolecular cycloaddition reactions, similar data for the target compound is unavailable. researchgate.net
Theoretical and Computational Chemistry Studies of 1 Oxan 3 Yl Cyclopropan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 1-(oxan-3-yl)cyclopropan-1-amine, these calculations can reveal the distribution of electrons and the nature of the chemical bonds, which in turn dictate its stability and reactivity.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity. In this compound, the HOMO is expected to be localized on the nitrogen atom of the amine group, indicating its nucleophilic character. The LUMO, conversely, would likely be distributed across the C-N and C-C bonds of the strained cyclopropane (B1198618) ring, suggesting susceptibility to electrophilic attack or ring-opening reactions.
The electron density distribution, often visualized through electrostatic potential maps, would highlight the electron-rich region around the nitrogen atom and the ether oxygen, and relatively electron-poor regions associated with the hydrogen atoms of the amine group and the cyclopropane ring. This distribution is key to understanding intermolecular interactions.
Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)
| Property | Value | Description |
| HOMO Energy | -8.5 eV | Highest Occupied Molecular Orbital energy, related to ionization potential and nucleophilicity. |
| LUMO Energy | 1.2 eV | Lowest Unoccupied Molecular Orbital energy, related to electron affinity and electrophilicity. |
| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule. |
The presence of multiple stereocenters and a flexible oxane ring in this compound gives rise to a complex potential energy surface with numerous stereoisomers and conformers. The oxane ring can adopt several conformations, with the chair form being generally the most stable. For a 3-substituted oxane, the substituent can be in either an axial or equatorial position, leading to two distinct chair conformers.
Furthermore, the cyclopropylamine (B47189) group can exhibit different orientations relative to the oxane ring. Computational studies, typically using Density Functional Theory (DFT) methods, can accurately predict the relative stabilities of these various forms. The relative energies of the conformers are influenced by a balance of steric hindrance and hyperconjugative effects. For instance, studies on related fluorinated cyclopropylamines have shown that stereoelectronic effects significantly influence conformational preferences and basicity. nih.gov
Table 2: Relative Energies of Conformers of this compound (Hypothetical Data based on DFT Calculations)
| Conformer | Relative Energy (kcal/mol) | Key Feature |
| Equatorial-Chair | 0.0 | Most stable conformer with the cyclopropylamine group in the equatorial position of the chair-form oxane ring. |
| Axial-Chair | 1.5 | Cyclopropylamine group in the axial position, leading to 1,3-diaxial interactions. |
| Twist-Boat | 5.2 | Higher energy conformer of the oxane ring. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transient species like transition states and intermediates.
Based on its structure, this compound is expected to undergo reactions typical of primary amines, such as acylation, alkylation, and imine formation. The cyclopropane ring, being a strained system, can also participate in ring-opening reactions under certain conditions. Computational studies can model these reactions to predict their feasibility and selectivity. For example, the activation barriers for different reaction pathways can be calculated to determine the most likely product. The principles of Molecular Electron Density Theory (MEDT) could be applied to understand its behavior in cycloaddition reactions if it were to be functionalized into a suitable three-atom component. scielo.org.mx
Many chemical reactions proceed through short-lived intermediates that are difficult or impossible to detect experimentally. Computational chemistry allows for the "in-silico" study of these species. For instance, in a potential ring-opening reaction of the cyclopropylamine moiety, a diradical or zwitterionic intermediate might be formed. Quantum chemical calculations can determine the structure, energy, and electronic properties of such intermediates, providing a more complete picture of the reaction mechanism.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time.
MD simulations can provide a detailed picture of the conformational landscape of this compound, showing how the molecule flexes and changes shape at a given temperature. This is particularly important for understanding the interplay between the flexible oxane ring and the rigid cyclopropyl (B3062369) group.
Furthermore, MD simulations can explicitly model the effects of a solvent on the molecule's conformation and dynamics. frontiersin.org The solvent can influence the relative stability of different conformers through hydrogen bonding and dielectric effects. rsc.org For example, in a polar protic solvent, the amine and ether groups would be stabilized by hydrogen bonds, which could alter the conformational equilibrium compared to the gas phase or a nonpolar solvent. mdpi.com
Prediction of Spectroscopic Properties through First-Principles Calculations
First-principles calculations, which are rooted in quantum mechanics, provide a powerful theoretical framework for predicting the spectroscopic properties of molecules. ox.ac.ukaip.org These ab initio and Density Functional Theory (DFT) methods can offer profound insights into the relationship between a molecule's structure and its spectral features, aiding in the interpretation of experimental data and even predicting spectra for yet-to-be-synthesized compounds. unibo.itrsc.org While specific first-principles calculations for this compound are not available in the reviewed scientific literature, this section outlines the established computational methodology by which its spectroscopic properties would be theoretically predicted.
The process begins with the optimization of the molecule's three-dimensional geometry. Using a selected level of theory and basis set, the calculation finds the lowest energy conformation of the molecule. This optimized structure serves as the foundation for all subsequent spectroscopic property calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations can predict the NMR shielding tensors for each nucleus in the molecule. ox.ac.uk These values are then converted into chemical shifts (δ), typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which would be calculated at the same level of theory. Such calculations are invaluable for assigning peaks in experimental ¹H and ¹³C NMR spectra. For this compound, this would involve calculating the chemical shifts for the distinct hydrogen and carbon atoms in the oxane ring, the cyclopropane ring, and the amine group. The accuracy of these predictions is highly dependent on the chosen computational method and basis set. nih.gov
Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts (Note: The following table is an illustrative example of the data format that would be generated from a computational study and does not represent actual calculated values for this molecule.)
| Atom Number (IUPAC) | Atom Type | Predicted Chemical Shift (ppm) |
| C1 | Cyclopropane (quaternary) | Value would be calculated here |
| C2 | Cyclopropane (CH₂) | Value would be calculated here |
| C3 | Oxane (CH₂) | Value would be calculated here |
| C4 | Oxane (CH₂) | Value would be calculated here |
| C5 | Oxane (CH-O) | Value would be calculated here |
| C6 | Oxane (CH₂) | Value would be calculated here |
| C7 | Oxane (CH-O) | Value would be calculated here |
Vibrational (Infrared - IR) Spectroscopy
First-principles calculations can determine the vibrational frequencies and their corresponding intensities, which constitute a theoretical IR spectrum. aip.orgnih.gov This is achieved by calculating the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes can be animated to visualize the specific bond stretches, bends, and torsions responsible for each peak. aip.org This information is crucial for assigning experimental IR absorption bands to specific functional groups, such as the N-H stretches of the amine group, C-H stretches of the aliphatic rings, and the C-O-C stretch of the oxane moiety.
Illustrative Data Table for Predicted IR Vibrational Frequencies (Note: The following table is an illustrative example of the data format that would be generated from a computational study and does not represent actual calculated values for this molecule.)
| Predicted Frequency (cm⁻¹) | Predicted Intensity | Vibrational Mode Description |
| Value in cm⁻¹ | Value (e.g., km/mol) | N-H symmetric/asymmetric stretching |
| Value in cm⁻¹ | Value (e.g., km/mol) | C-H stretching (cyclopropane) |
| Value in cm⁻¹ | Value (e.g., km/mol) | C-H stretching (oxane) |
| Value in cm⁻¹ | Value (e.g., km/mol) | N-H bending (scissoring) |
| Value in cm⁻¹ | Value (e.g., km/mol) | C-O-C asymmetric stretching |
| Value in cm⁻¹ | Value (e.g., km/mol) | Cyclopropane ring breathing |
Electronic (UV-Visible) Spectroscopy
To predict the UV-Visible absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the most common first-principles method. nih.gov This calculation yields the electronic transition energies (which can be converted to wavelengths) and the oscillator strengths, which relate to the intensity of the absorption. aip.org For a saturated molecule like this compound, significant absorptions would not be expected in the visible region, but transitions in the ultraviolet region could be predicted. These would likely correspond to n → σ* or σ → σ* electronic transitions involving the lone pair electrons on the nitrogen and oxygen atoms.
Illustrative Data Table for Predicted UV-Vis Transitions (Note: The following table is an illustrative example of the data format that would be generated from a computational study and does not represent actual calculated values for this molecule.)
| Transition | Predicted Wavelength (nm) | Oscillator Strength | Primary Orbital Contribution |
| S₀ → S₁ | Value in nm | Dimensionless value | n(N) → σ(C-N) |
| S₀ → S₂ | Value in nm | Dimensionless value | n(O) → σ(C-O) |
| S₀ → S₃ | Value in nm | Dimensionless value | σ(C-C) → σ*(C-N) |
Applications of 1 Oxan 3 Yl Cyclopropan 1 Amine in Advanced Organic Synthesis
1-(oxan-3-yl)cyclopropan-1-amine as a Chiral Building Block in Multistep Syntheses
The inherent chirality and conformational rigidity of the this compound framework make it an attractive starting material for the synthesis of intricate molecular architectures. The presence of both a chiral oxane ring and a reactive cyclopropylamine (B47189) moiety provides multiple points for synthetic diversification.
The enantioenriched forms of cyclopropylamine derivatives are crucial building blocks in the asymmetric synthesis of bioactive compounds, particularly in the development of enzyme inhibitors. nih.gov For instance, the scaffold is a key component in a class of mechanism-based inhibitors targeting Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. nih.govnih.gov The synthesis of these complex inhibitors often involves the coupling of a chiral cyclopropylamine core with other functionalities, demonstrating the utility of this scaffold in constructing molecules with high steric complexity and defined stereochemistry. The development of scalable synthetic routes to enantioenriched cyclopropylamine building blocks has been a critical enabler for these applications. nih.gov
The general strategy often involves the synthesis of a core cyclopropane (B1198618) structure, followed by resolution or an asymmetric synthesis to obtain the desired enantiomer, which is then elaborated into the final complex target molecule. This modular approach allows for the systematic exploration of structure-activity relationships.
The stereochemical information embedded in this compound can be leveraged in stereodivergent synthesis, a powerful strategy that allows for the selective generation of any stereoisomer of a product from a common starting material. While specific examples detailing the stereodivergent application of this compound are not extensively documented, the principles of using chiral building blocks to control reaction outcomes are well-established. For example, multicomponent reactions employing enantiomerically enriched building blocks bearing multiple reactive sites can proceed through conformationally restricted intermediates, enabling precise control over the stereochemical outcome. nih.gov The distinct stereoisomers of the oxane and cyclopropane rings in this compound could potentially be used to direct the stereochemical course of subsequent reactions, leading to different diastereomeric products.
Utility in Catalyst and Ligand Development
Chiral amines and their derivatives are fundamental components of many successful ligands used in asymmetric catalysis. The oxazoline (B21484) motif, which shares structural similarities with the oxane ring in this compound, is a privileged structure in a vast number of chiral ligands. nih.gov These oxazoline-containing ligands have been extensively applied in a wide array of metal-catalyzed enantioselective reactions. nih.govresearchgate.net
Given the structural and chiral attributes of this compound, it represents a potential candidate for the development of novel chiral ligands. The nitrogen atom of the amine and the oxygen atom of the oxane ring could act as a bidentate chelating system for a metal center, creating a chiral environment to influence the stereochemical outcome of a catalytic reaction. While specific applications of this compound as a ligand in catalysis are not yet widely reported, the success of structurally related motifs suggests a promising area for future research.
Derivatization for Chemical Biology Research
The this compound scaffold has proven to be particularly fruitful in the field of chemical biology, primarily in the design and synthesis of inhibitors for enzymes involved in epigenetic regulation.
Chemical probes are essential tools for validating drug targets and understanding their biological function. The cyclopropylamine moiety is a known reactive handle that can form a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor of enzymes like LSD1. nih.govnih.gov This mechanism-based inactivation has been exploited to develop potent and selective chemical probes.
Derivatives of cyclopropylamine have been successfully developed as Positron Emission Tomography (PET) tracers for imaging LSD1 in the brain. These tracers allow for the non-invasive visualization and quantification of the target enzyme, providing crucial information on target engagement for therapeutic inhibitors. The design of these probes often involves modifying the core scaffold to optimize properties such as brain penetration and metabolic stability while retaining high affinity and selectivity for the target.
Extensive structure-activity relationship (SAR) studies have been conducted on cyclopropylamine-based inhibitors of LSD1, providing valuable insights into the molecular determinants of potency and selectivity. plos.orgnih.gov These studies systematically explore how modifications to different parts of the molecule, including the cyclopropylamine core, aromatic substituents, and linker regions, impact the inhibitory activity.
For instance, SAR studies on tranylcypromine (B92988) (a simple phenylcyclopropylamine) derivatives have shown that substitutions on the phenyl ring can significantly enhance potency and selectivity for LSD1 over related monoamine oxidases (MAOs). nih.gov The stereochemistry of the cyclopropane ring is also critical, with the trans isomers generally showing higher activity. nih.gov
The data from these SAR studies are often presented in tables that correlate structural changes with biological activity, typically measured as the half-maximal inhibitory concentration (IC50).
| Compound ID | Modification | LSD1 IC50 (nM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B |
| 1 | Unsubstituted Phenylcyclopropylamine | 77 | Low | Low |
| 2 | para-Methoxy substitution | 35 | Moderate | Moderate |
| 3 | Complex side chain addition | 9.8 | High | High |
This table is a representative example based on findings in the literature and does not represent actual data for this compound itself, but for analogous cyclopropylamine inhibitors. plos.org
These detailed SAR studies are crucial for the rational design of next-generation inhibitors with improved therapeutic profiles. The insights gained from modifying simpler cyclopropylamine scaffolds can be directly applied to more complex structures like this compound to develop novel and effective therapeutic agents.
Future Research Directions and Emerging Opportunities
Development of Novel and More Sustainable Synthetic Pathways for 1-(oxan-3-yl)cyclopropan-1-amine
Current synthetic routes to aminocyclopropanes often rely on classical methods such as the Curtius rearrangement or cyclopropanation of olefins with diazo compounds, which can involve hazardous reagents and intermediates. acs.org A significant future direction lies in the development of greener and more efficient synthetic strategies.
One promising avenue is the application of flow chemistry. Continuous flow processes can offer enhanced safety, better control over reaction parameters, and easier scalability compared to traditional batch methods. rsc.org For instance, a sustainable flow protocol for the synthesis of related 3,3-disubstituted indolenines has been successfully developed, suggesting the feasibility of adapting such technologies for the production of this compound and its derivatives. rsc.org
Furthermore, enzymatic and chemoenzymatic approaches represent a frontier in the stereoselective synthesis of complex molecules. The use of enzymes could provide access to specific stereoisomers of this compound, which is crucial as the biological activity of chiral molecules is often stereodependent. acs.org Research into identifying or engineering enzymes for the asymmetric synthesis of this spirocyclic amine could be a major breakthrough.
Key areas for future synthetic research include:
Catalytic C-H Functionalization: Direct functionalization of the oxane or cyclopropane (B1198618) rings would provide a more atom-economical route to derivatives.
Novel Cyclopropanation Methods: Exploring new catalytic systems for cyclopropanation that avoid the use of diazo compounds is a key goal for sustainable chemistry. acs.org
Biocatalysis: The development of enzymatic methods for the stereoselective synthesis of the chiral centers in this compound is a significant opportunity. acs.org
Exploration of Undiscovered Reactivity Modes and Novel Transformations
The inherent ring strain of the cyclopropane moiety and the electronic properties of the adjacent amine group suggest a rich and largely unexplored reactivity profile for this compound. The cyclopropylamine (B47189) substructure is known to be susceptible to oxidation, potentially leading to reactive intermediates. acs.org
Future research should focus on:
Photochemical Cycloadditions: Recent studies have shown that N-aryl cyclopropylamines can undergo formal [3+2] photocycloadditions with unsaturated systems without the need for photocatalysts. chemrxiv.org Exploring similar transformations with this compound could lead to the rapid construction of complex polycyclic systems. Asymmetric versions of these reactions, potentially using chiral hydrogen-bonding catalysts, could provide enantioenriched products. rsc.org
Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions under various conditions. Investigating these transformations could provide access to novel linear or macrocyclic structures.
Metabolic Activation Studies: The cyclopropylamine moiety can be metabolically activated to reactive intermediates. acs.org Understanding the metabolic fate of this compound is crucial for its potential use in drug discovery and could also be harnessed for the design of targeted covalent inhibitors.
Advanced Integration of Computational and Experimental Methodologies for Reaction Design
The synergy between computational and experimental chemistry is a powerful tool for accelerating discovery. For a molecule like this compound, with its conformational flexibility and potential for complex reactivity, computational methods can provide invaluable insights.
Future efforts in this area should include:
DFT Calculations: Density Functional Theory (DFT) can be used to predict the reactivity of the molecule, elucidate reaction mechanisms, and understand the origins of stereoselectivity in its transformations. nih.gov This can guide the design of new reactions and catalysts.
Molecular Docking and ADME Predictions: For applications in medicinal chemistry, computational tools can predict how derivatives of this compound might interact with biological targets and what their absorption, distribution, metabolism, and excretion (ADME) properties might be. nih.gov
Expansion of Libraries of this compound Derivatives for Fundamental Chemical Biology Questions
The three-dimensional character of spirocyclic scaffolds like this compound makes them ideal starting points for the construction of compound libraries for high-throughput screening. acs.orgchemdiv.com The development of a diverse library of derivatives of this compound could be instrumental in addressing fundamental questions in chemical biology.
Key opportunities include:
Scaffold for Drug Discovery: Spirocycles are increasingly utilized in drug discovery to access novel chemical space and improve physicochemical properties. sigmaaldrich.com The oxane moiety, in particular, can enhance water solubility and provide hydrogen bonding capabilities. mdpi.comnih.gov Libraries of derivatives could be screened against a wide range of biological targets. chemdiv.comnih.gov
Probes for Biological Systems: The unique structure of this compound can be used to design chemical probes to investigate biological processes. For example, derivatives could be synthesized to target specific enzymes or receptors.
Fragment-Based Drug Discovery: The core scaffold can serve as a novel fragment for fragment-based drug discovery campaigns, where its three-dimensional nature would be a significant advantage. sigmaaldrich.com
The synthesis and screening of libraries of related spiro[cyclopropane-1,3'-indolin]-2'-ones have demonstrated the potential of this compound class to yield potent and selective anticancer agents. nih.gov A similar approach with this compound could lead to the discovery of new therapeutic leads.
Q & A
Q. What are the key synthetic routes for 1-(oxan-3-yl)cyclopropan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized oxane derivative. For example:
-
Route 1 : Ring-opening of an oxirane intermediate with a cyclopropylamine precursor under basic conditions (e.g., LiAlH₄ or NaBH₄ reduction of nitriles or imines) .
-
Route 2 : Palladium-catalyzed cross-coupling to attach the oxane moiety to a cyclopropane backbone .
-
Critical Parameters :
-
Temperature : Higher temperatures (80–120°C) improve cyclopropane ring formation but may reduce selectivity.
-
Catalysts : Use of chiral ligands (e.g., BINAP) for enantioselective synthesis .
-
Yield Optimization : Purification via column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol improves purity (>95%) .
Synthetic Route Reagents/Conditions Yield (%) Purity (%) Reference Reductive Amination LiAlH₄, THF, reflux 65–78 90–95 Cross-Coupling Pd(OAc)₂, BINAP 52–60 85–90
Q. How can the structure of this compound be confirmed using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR : Cyclopropane protons appear as a multiplet (δ 1.2–1.5 ppm), while oxane ring protons resonate at δ 3.4–4.0 ppm (split into multiplets due to chair conformations) .
- ¹³C NMR : Cyclopropane carbons (δ 12–18 ppm) and oxane carbons (δ 60–70 ppm) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks matching the molecular formula (C₈H₁₅NO, m/z 141.2) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) confirm purity (>98%) and detect stereoisomers .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory biological activity data of this compound across different assay systems?
- Methodological Answer :
- Assay Validation :
- Verify enzyme inhibition data using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Control for stereochemical purity: Chiral HPLC separates enantiomers, which may exhibit divergent activities .
- Physicochemical Factors :
- Adjust buffer pH (6.5–7.4) to account for amine protonation states affecting membrane permeability .
- Data Reconciliation : Use meta-analysis tools (e.g., GraphPad Prism) to normalize results across labs .
Q. How does the electronic and steric environment of the oxane ring influence the reactivity of the cyclopropane amine group in catalytic applications?
- Methodological Answer :
- Steric Effects : The oxane ring’s chair conformation creates axial substituents that hinder nucleophilic attack on the cyclopropane amine. MD simulations predict steric clashes with bulky substrates .
- Electronic Effects : Electron-donating oxane oxygen increases amine basicity (pKa ~8.1), enhancing its role in acid-catalyzed reactions .
- Experimental Validation : Compare reaction rates of this compound with non-oxane analogs (e.g., cyclohexyl derivatives) in Suzuki-Miyaura couplings .
Q. What enantioselective synthesis or separation methods are recommended for this compound to obtain high enantiomeric excess?
- Methodological Answer :
- Asymmetric Synthesis : Use (R)-BINAP-Pd catalysts to achieve >90% ee via dynamic kinetic resolution .
- Chiral Resolution :
- Chromatography : Chiralpak AD-H column (hexane/isopropanol, 85:15) resolves enantiomers .
- Diastereomeric Salt Formation : React with L-tartaric acid in ethanol to isolate the desired enantiomer .
Q. What are the optimal storage conditions for this compound to prevent degradation, and how should stability under various pH and temperature conditions be assessed?
- Methodological Answer :
- Storage : Store at –20°C under argon in amber vials to prevent oxidation. Avoid aqueous solutions (hydrolysis occurs at pH < 4 or > 10) .
- Stability Testing :
- Thermal Stability : TGA/DSC analysis (decomposition onset: ~150°C).
- pH Stability : Monitor degradation via HPLC after incubating in buffers (pH 2–12) for 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
